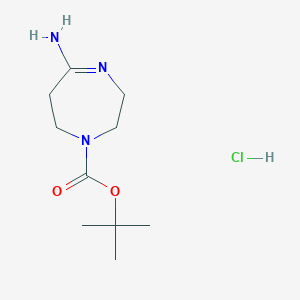

Tert-butyl5-imino-1,4-diazepane-1-carboxylatehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. It is known for its unique structure, which includes a diazepane ring, making it a subject of interest in various fields of study.

Preparation Methods

The synthesis of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate: This compound has a similar diazepane ring but differs in the functional groups attached.

Tert-butyl 1,4-diazepane-1-carboxylate: This compound lacks the imino group, making it less reactive in certain chemical reactions. The uniqueness of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of diazepanes, which are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects. The focus of this article is to explore its biological activity through various studies and data.

- Chemical Formula : C10H20N2O2•HCl

- Molecular Weight : 200.28 g/mol

- CAS Number : 112275-50-0

- Hydrochloride Form : Enhances solubility and stability in biological systems.

Structural Characteristics

The compound features a tert-butyl group, which is known to influence lipophilicity and membrane permeability. The presence of the imino group contributes to its potential reactivity and interaction with biological targets.

Research indicates that compounds similar to tert-butyl 5-imino-1,4-diazepane-1-carboxylate exhibit various mechanisms of action depending on their structural modifications. For instance:

- Cytotoxicity : A related family of compounds has shown selective cytotoxicity against T-cells, indicating potential applications in cancer therapy .

- Inhibition of Enzymatic Activity : Some diazepane derivatives have been identified as effective inhibitors of specific kinases involved in metabolic pathways, suggesting a role in treating metabolic disorders .

Pharmacokinetics

The pharmacokinetic profile of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride suggests:

- High Gastrointestinal Absorption : This property indicates that the compound may be effectively absorbed when administered orally.

- Blood-Brain Barrier Penetration : The compound's lipophilicity suggests it may cross the blood-brain barrier, potentially affecting central nervous system targets .

Therapeutic Applications

- Cancer Treatment : The cytotoxic activity against transformed cells positions this compound as a candidate for further development in oncology.

- Metabolic Disorders : Its ability to modulate enzymatic pathways may provide therapeutic avenues for conditions such as diabetes and obesity .

Data Table: Biological Activity Summary

Case Study 1: Cytotoxic Effects on T-cells

A study conducted on a series of benzodiazepine derivatives demonstrated that modifications at the C3 position significantly enhanced cytotoxicity against T-cells. The presence of electron-rich heterocycles was critical for achieving sub-micromolar potency, suggesting that similar modifications could enhance the efficacy of tert-butyl 5-imino-1,4-diazepane-1-carboxylate .

Case Study 2: Metabolic Inhibition

Another investigation into metabolic inhibitors highlighted that certain diazepane derivatives could activate AMP-activated protein kinase (AMPK), leading to improved glucose uptake in skeletal muscle cells. This mechanism is particularly relevant for developing treatments for type 2 diabetes and related metabolic disorders .

Properties

Molecular Formula |

C10H20ClN3O2 |

|---|---|

Molecular Weight |

249.74 g/mol |

IUPAC Name |

tert-butyl 7-amino-2,3,5,6-tetrahydro-1,4-diazepine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H19N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-8(11)12-5-7-13;/h4-7H2,1-3H3,(H2,11,12);1H |

InChI Key |

GAQYQOSEOVVFMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=NCC1)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.